molecular formula C8H12BNO3 B578791 (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1310404-06-8

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Cat. No. B578791
CAS RN: 1310404-06-8
M. Wt: 180.998
InChI Key: MDUJCRYLWPZMTA-UHFFFAOYSA-N
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Description

“(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H12BNO3 . It is also known by other names such as [5- (2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid and 5- (2-Hydroxypropan-2-yl)pyridine-2-boronic acid .


Molecular Structure Analysis

The molecular structure of “(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” includes a pyridine ring with a boronic acid group and a hydroxypropan-2-yl group attached to it . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” include a molecular weight of 181.00 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and rotatable bond count of 2 . It has a topological polar surface area of 73.6 Ų . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 384.7±52.0 °C at 760 mmHg, and a flash point of 186.4±30.7 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid: has been investigated for its potential as a drug candidate. Researchers have explored its interactions with biological targets, such as enzymes and receptors. Some studies have focused on its anti-fibrosis activity, which was found to be better than certain existing drugs like Pirfenidone . Further research aims to optimize its pharmacological properties and develop novel therapeutic agents.

Catalysis and Organic Synthesis

Boronic acids are versatile reagents in organic synthesis. This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. Researchers have used it to synthesize various heterocyclic compounds, including pyridine derivatives. For example, copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones has been achieved using this boronic acid . Such transformations are valuable for creating complex molecules.

Safety and Hazards

“(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[5-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-7(9(12)13)10-5-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJCRYLWPZMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694450
Record name [5-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

CAS RN

1310404-06-8
Record name [5-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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